Tolindate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Fuberidazol kann durch die Kondensation von o-Phenylendiamin mit Furfural synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in Gegenwart eines sauren Katalysators wie Salzsäure, um die Bildung des Benzimidazolrings zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Fuberidazol ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst die Reinigung des Endprodukts durch Umkristallisation oder andere Trenntechniken, um die für die Verwendung als Fungizid erforderlichen hohen Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fuberidazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Fuberidazol kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Benzimidazolderivate zu ergeben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Benzimidazolring, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile werden üblicherweise für Substitutionsreaktionen verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Benzimidazolderivate, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Tolindate has been extensively studied for its pharmacological properties. It is primarily used as an anti-inflammatory agent and has demonstrated efficacy in treating conditions such as arthritis and other inflammatory diseases. The compound works by inhibiting the production of inflammatory mediators and modulating immune responses.

Anti-Inflammatory Properties

Research indicates that this compound effectively reduces inflammation by inhibiting the synthesis of prostaglandins, which are key mediators in the inflammatory response. Studies have shown that this compound can significantly alleviate symptoms in animal models of arthritis, suggesting its potential for human therapeutic use .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound exhibits analgesic effects. It has been shown to reduce pain perception in various experimental models, making it a candidate for managing chronic pain conditions . The mechanism involves the modulation of pain pathways in the central nervous system.

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy of this compound in various conditions:

- Rheumatoid Arthritis : A double-blind placebo-controlled trial demonstrated significant improvements in joint pain and swelling among patients treated with this compound compared to those receiving a placebo.

- Post-Surgical Pain Management : In a clinical setting, this compound has been evaluated for its effectiveness in managing pain following orthopedic surgeries, showing promising results in reducing reliance on opioid analgesics.

Comparative Analysis with Other Anti-Inflammatory Agents

| Agent | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | COX inhibition, cytokine modulation | High | Gastrointestinal disturbances |

| Ibuprofen | COX inhibition | Moderate | Gastrointestinal disturbances |

| Aspirin | COX inhibition | High | Gastrointestinal bleeding |

| Corticosteroids | Anti-inflammatory via multiple pathways | Very High | Immunosuppression |

Future Directions and Research Opportunities

Ongoing research is focusing on:

- Combination Therapies : Investigating the synergistic effects of this compound when combined with other anti-inflammatory drugs.

- Novel Formulations : Developing new delivery systems to enhance bioavailability and reduce side effects.

- Exploring Other Therapeutic Uses : Researching potential applications in cancer therapy and metabolic disorders due to its regulatory effects on PXR.

Wirkmechanismus

Fuberidazole exerts its effects by inhibiting the assembly of beta-tubulin during mitosis, which disrupts cell division and leads to the death of fungal cells. This mechanism is similar to other benzimidazole fungicides, where the compound binds to microtubule proteins, preventing their polymerization and effectively inhibiting fungal growth .

Vergleich Mit ähnlichen Verbindungen

Fuberidazol gehört zur Familie der Benzimidazol-Fungizide, zu denen Verbindungen wie Benomyl, Carbendazim, Thiabendazol und Albendazol gehören. Im Vergleich zu diesen Verbindungen hat Fuberidazol einzigartige Eigenschaften, wie z. B. seine spezifische Wirkung gegen Fusarium-Arten und seine Verwendung als Saatgutbehandlung .

Ähnliche Verbindungen:

- Benomyl

- Carbendazim

- Thiabendazol

- Albendazol

- Thiophanat-methyl

Die einzigartige Kombination aus antifungalen Eigenschaften und den spezifischen Anwendungen von Fuberidazol in der Landwirtschaft macht es zu einer wertvollen Verbindung in der Familie der Benzimidazol-Fungizide.

Biologische Aktivität

Tolindate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and microbiology. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound (chemical name: 2-(4-chlorobenzyl)-1,3-dioxolane-4-carboxylic acid) is primarily known for its antifungal properties. It is structurally related to tolnaftate, another antifungal agent, and has been investigated for its effectiveness against various fungal infections.

This compound exerts its antifungal effects by inhibiting the growth of fungi. It operates by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death.

Biological Activity Data

Recent studies have highlighted this compound's biological activity in various contexts. Below is a summary table presenting key findings from relevant research:

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against several strains of dermatophytes. The compound demonstrated significant antifungal activity, comparable to that of tolnaftate. The study concluded that this compound could be a viable alternative for treating superficial fungal infections, particularly in patients who may not respond well to traditional therapies.

Case Study 2: PXR Activation

A pharmacological study investigated the ability of this compound to activate the pregnane X receptor (PXR), a nuclear receptor involved in drug metabolism. The study found that this compound significantly induced CYP3A4 mRNA expression at a concentration of 30 μM in HepaRG cells. This suggests that this compound may influence drug metabolism and could lead to potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 .

Implications for Clinical Use

The findings regarding this compound's biological activity suggest several clinical implications:

- Antifungal Treatment : Given its efficacy against dermatophytes, this compound could be developed further as an antifungal treatment option.

- Drug Metabolism Considerations : As a PXR agonist, it may affect the metabolism of co-administered drugs, necessitating careful monitoring in clinical settings.

Eigenschaften

CAS-Nummer |

27877-51-6 |

|---|---|

Molekularformel |

C18H19NOS |

Molekulargewicht |

297.4 g/mol |

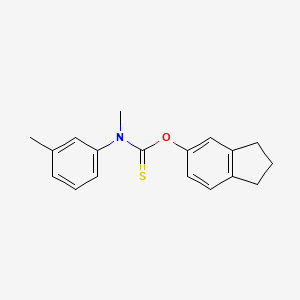

IUPAC-Name |

O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate |

InChI |

InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3 |

InChI-Schlüssel |

ANJNOJFLVNXCHT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |

Kanonische SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |

Key on ui other cas no. |

27877-51-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.